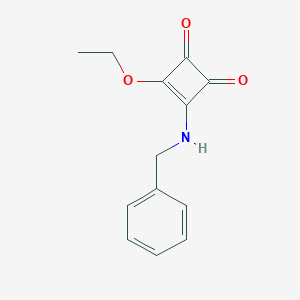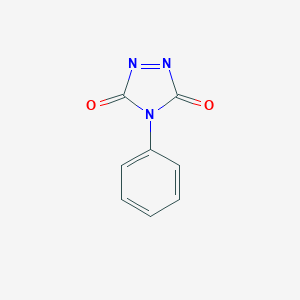
N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin and gained popularity as a recreational drug in the 1990s. However, the drug was later banned in many countries due to its potential health risks and abuse potential. Despite this, 2C-T-7 has been the subject of scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By activating this receptor, N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine may produce its psychedelic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine are not well studied. However, it is known to produce psychedelic effects, including altered perception, mood, and thought processes. It may also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine in lab experiments include its potential therapeutic applications, particularly in the treatment of depression and neurodegenerative diseases. However, the drug is also associated with potential health risks and abuse potential, which may limit its use in research.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression and neurodegenerative diseases. Another direction is to study its mechanism of action and biochemical and physiological effects in more detail. Additionally, research could focus on developing safer and more effective analogs of N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine for therapeutic use.
Synthesemethoden
The synthesis of N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine involves the reaction of 2,5-dimethoxybenzaldehyde with 4-fluorobenzylmagnesium bromide to form 2,5-dimethoxy-4-(4-fluorobenzyl)benzaldehyde. This intermediate is then reacted with thioacetic acid to form 2,5-dimethoxy-4-(4-fluorobenzylthio)benzaldehyde. The final step involves the reaction of this intermediate with N-methyl-2-phenylethylamine to form N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine has been the subject of scientific research for its potential therapeutic applications. One study found that the drug had antidepressant effects in animal models, suggesting that it may be useful in the treatment of depression. Another study found that N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine had neuroprotective effects in rat brain cells, indicating that it may have potential in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
146931-13-7 |
|---|---|
Produktname |
N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine |
Molekularformel |
C24H25F2NS |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C25H24F5NS/c1-31(14-13-18-3-2-4-21(17-18)25(28,29)30)15-16-32-24(19-5-9-22(26)10-6-19)20-7-11-23(27)12-8-20/h2-12,17,24H,13-16H2,1H3 |
InChI-Schlüssel |
RTRUBGIMENCJJK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=CC=C1)C(F)(F)F)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Kanonische SMILES |
CN(CCC1=CC(=CC=C1)C(F)(F)F)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Synonyme |
N-(2-(bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine VUF 4576 VUF-4576 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)





![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)




![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
